N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2-methylbenzenesulfonamide
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Description
“N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2-methylbenzenesulfonamide” is a novel organic compound. It’s a part of a larger family of compounds known as N-substituted-N-[3-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)phenyl]alkanamides, carbamates, and ureas . These compounds are useful as anxiolytic or antiepileptic agents, as well as sedative-hypnotic and skeletal muscle relaxant agents .
Synthesis Analysis
The synthesis of these compounds involves a variety of chemical reactions. For instance, one method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on thiadiazole .Molecular Structure Analysis
The molecular structure of these compounds is complex and involves a fusion of a five-membered triazole ring with a six-membered thiadiazine ring . This results in four isomeric structural variants of triazolothiadiazine .Chemical Reactions Analysis
These compounds can undergo a variety of chemical reactions. For example, they can be synthesized effectively using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. For instance, some compounds in this family exhibit excellent insensitivity toward external stimuli and have good calculated detonation performance .Scientific Research Applications
Synthetic Chemistry
The compound’s synthesis methods are of interest:
- Microwave-Mediated Synthesis : A catalyst-free, eco-friendly approach using enaminonitriles and benzohydrazides .
- Mechanochemical Method : Copper-catalyzed reaction between azinium-N-imines and nitriles .
Antibacterial Activity
Researchers have explored the antibacterial potential of triazolo[4,3-a]pyrazine derivatives, which share structural similarities with our compound .
Pharmacophore Design
The carbonyl and amine groups in the carboxamide function play essential roles as hydrogen-bond acceptors and donors. Such flexible pharmacophores enhance biological activity .
Molecular Docking Studies
Computational studies assess the compound’s interactions with specific targets, such as c-Met kinase .
properties
IUPAC Name |
2-methyl-N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2S/c1-9-4-2-3-5-10(9)20(18,19)16-11-6-7-12-14-13-8-17(12)15-11/h2-8H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBFNBZEVDQFDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NC2=NN3C=NN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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